4-cyanothiophene-3-sulfonyl chloride
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Overview
Description
4-Cyanothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its functional groups, including a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl), which make it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanothiophene-3-sulfonyl chloride typically involves the chlorosulfonation of 4-cyanothiophene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions usually require a controlled temperature to prevent over-sulfonation and degradation of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and bases (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Forms carboxylic acids.
Reduction: Yields primary amines.
Scientific Research Applications
4-Cyanothiophene-3-sulfonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 4-cyanothiophene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying biological macromolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanothiophene-2-sulfonyl chloride
- 3-Cyanothiophene-2-sulfonyl chloride
- 2-Cyanothiophene-3-sulfonyl chloride
Uniqueness
4-Cyanothiophene-3-sulfonyl chloride is unique due to the position of its functional groups, which influence its reactivity and the types of reactions it can undergo. This positional specificity allows for selective modifications and applications in various fields .
Properties
CAS No. |
112472-37-4 |
---|---|
Molecular Formula |
C5H2ClNO2S2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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